6-Methoxy-2-naphthylmagnesium bromide
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Overview
Description
6-Methoxy-2-naphthylmagnesium bromide is an organometallic compound commonly used in organic synthesis as a Grignard reagent. It has the molecular formula C11H9BrMgO and a molecular weight of 261.40 g/mol . This compound is particularly valuable in the field of synthetic chemistry due to its reactivity and versatility.
Preparation Methods
6-Methoxy-2-naphthylmagnesium bromide can be synthesized by reacting 6-methoxy-2-naphthol with magnesium and a brominating agent such as cuprous bromide under suitable reaction conditions . This reaction typically requires an inert atmosphere to prevent unwanted side reactions. The compound is often prepared as a 0.5 M solution in tetrahydrofuran (THF) to ensure stability and ease of handling .
Chemical Reactions Analysis
As a Grignard reagent, 6-Methoxy-2-naphthylmagnesium bromide is highly reactive and participates in various types of chemical reactions:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in cross-coupling reactions to form biaryl compounds.
Common reagents used in these reactions include carbonyl compounds, halides, and transition metal catalysts. The major products formed from these reactions are typically alcohols, ketones, and biaryl compounds .
Scientific Research Applications
6-Methoxy-2-naphthylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 6-Methoxy-2-naphthylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic carbon can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species formed during these reactions .
Comparison with Similar Compounds
6-Methoxy-2-naphthylmagnesium bromide can be compared with other Grignard reagents such as:
- 4-Methoxyphenylmagnesium bromide
- 1-Naphthylmagnesium bromide
- 2-Naphthylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
What sets this compound apart is its unique methoxy group at the 6-position, which can influence the reactivity and selectivity of the compound in various synthetic applications .
Properties
CAS No. |
38046-82-1 |
---|---|
Molecular Formula |
C11H9BrMgO |
Molecular Weight |
261.40 g/mol |
IUPAC Name |
magnesium;6-methoxy-2H-naphthalen-2-ide;bromide |
InChI |
InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DMMNAMUAQVNNBC-UHFFFAOYSA-M |
SMILES |
COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |
Canonical SMILES |
COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |
solubility |
not available |
Origin of Product |
United States |
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